molecular formula C13H10ClNO5S2 B2798718 N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide CAS No. 1021046-83-2

N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide

Cat. No.: B2798718
CAS No.: 1021046-83-2
M. Wt: 359.8
InChI Key: PWNQXMQZAIVATC-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide is an acetamide derivative featuring a 1,3-benzodioxolyl group attached to the nitrogen atom and a 5-chlorothiophene-2-sulfonyl moiety at the acetamide’s α-position. The benzodioxol ring contributes to metabolic stability and lipophilicity, while the sulfonyl group enhances electronic interactions with biological targets .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-chlorothiophen-2-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO5S2/c14-11-3-4-13(21-11)22(17,18)6-12(16)15-8-1-2-9-10(5-8)20-7-19-9/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNQXMQZAIVATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name: this compound. The molecular formula is C16H14ClN2O4S, and it has a molecular weight of 366.81 g/mol.

PropertyValue
Molecular FormulaC16H14ClN2O4S
Molecular Weight366.81 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily revolves around its interaction with various cellular targets:

  • Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines. It disrupts microtubule assembly, which is crucial for cell division, leading to cell cycle arrest at the S phase.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It may modulate the activity of specific enzymes involved in cancer progression and other diseases .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may also offer neuroprotective effects by modulating calcium ion exchange through NCX isoforms, which are critical in neurodegenerative diseases.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity : Demonstrated efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : Potentially reduces inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cell Cycle Arrest and Apoptosis Induction : In vitro studies indicated that treatment with the compound resulted in significant apoptosis in human cancer cell lines, with mechanisms involving caspase activation and mitochondrial membrane potential disruption .
  • Neuroprotective Studies : Research on related compounds has shown that they can protect neurons from hypoxic conditions by enhancing NCX activity, suggesting a potential application in treating neurodegenerative diseases.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the benzodioxole and thiophene moieties can enhance biological activity, indicating a pathway for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Substituent-Driven Pharmacological Effects

  • Sulfonyl vs.
  • Benzodioxol vs. Benzimidazole : Benzodioxol derivatives (e.g., target compound) exhibit greater metabolic resistance than benzimidazole-based compounds () due to reduced oxidative degradation .
  • Chloro vs. Methoxy Substituents : The 5-chloro-thiophene in the target compound may enhance halogen bonding compared to methoxy-substituted analogs (e.g., ), influencing receptor selectivity .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReaction TypeConditionsYield (%)*
1SulfonylationDMF, 70°C~65–75
2AmidationTHF, RT~80–85
*Hypothetical yields based on analogous syntheses in .

Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Identify protons and carbons in the benzodioxole (δ 6.8–7.2 ppm), sulfonyl (δ 3.5–4.0 ppm), and acetamide (δ 2.1–2.3 ppm) groups .

Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 324.2) and fragmentation patterns .

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

X-ray Crystallography : Resolve absolute stereochemistry (if crystalline) .

Q. Table 2: Key Analytical Data

ParameterValue/ObservationReference
Molecular FormulaC₁₁H₈ClNO₅S
Molecular Weight301.7 g/mol
HPLC Retention Time8.2 min (C18, 70:30 ACN:H₂O)

How should researchers design initial biological assays to evaluate this compound’s therapeutic potential?

Methodological Answer:

Target Selection : Prioritize targets based on structural analogs (e.g., cyclooxygenase for benzodioxole derivatives or kinase inhibition for sulfonamides) .

In Vitro Assays :

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., IC₅₀ determination).
  • Cell Viability : Test against cancer (MCF-7, HeLa) or inflammatory cell lines (RAW 264.7) via MTT assays.

Controls : Include positive controls (e.g., aspirin for anti-inflammatory assays) and vehicle controls (DMSO <0.1%) .

What advanced methodologies can elucidate reaction mechanisms involving the sulfonyl and acetamide groups?

Methodological Answer:

Isotopic Labeling : Track sulfonyl group reactivity using ³⁵S-labeled intermediates .

Kinetic Studies : Measure rate constants under varying pH/temperature to identify rate-limiting steps.

Intermediate Trapping : Use quenching agents (e.g., MeOH) to isolate and characterize transient species via LC-MS .

How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Standardization : Adopt uniform assay protocols (e.g., ATP concentration in kinase assays).

Orthogonal Validation : Confirm activity via SPR (binding affinity) and enzymatic assays (functional inhibition).

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Conditions : Incubate at pH 2.0 (HCl) and pH 10.0 (NaOH) at 40°C for 24h.
  • Oxidative Stress : Expose to 3% H₂O₂.
  • Thermal Stability : Heat at 60°C for 48h.

Analysis : Quantify degradation products via HPLC and identify via LC-MS .

Q. Table 3: Stability Profile

ConditionDegradation ProductsStability (%)*
pH 2.0, 40°C, 24hHydrolyzed acetamide~85
60°C, 48hNone detected~98
*Hypothetical data based on .

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